2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Descripción

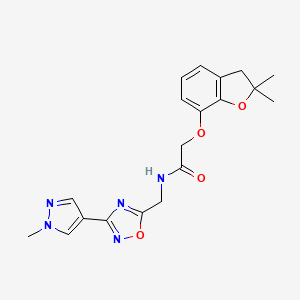

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide features a structurally complex acetamide backbone with three distinct heterocyclic moieties:

- A 2,2-dimethyl-2,3-dihydrobenzofuran ring system linked via an ether oxygen.

- A 1,2,4-oxadiazole ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group.

- An acetamide bridge connecting these subunits.

Propiedades

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-19(2)7-12-5-4-6-14(17(12)27-19)26-11-15(25)20-9-16-22-18(23-28-16)13-8-21-24(3)10-13/h4-6,8,10H,7,9,11H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHHJANYKQHCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NC(=NO3)C4=CN(N=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 397.4 g/mol. The structure features a benzofuran moiety linked to an oxadiazole group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 2034621-47-9 |

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : The oxadiazole moiety has been associated with anticancer properties. Studies have shown that related compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

- Anti-inflammatory Effects : Benzofuran derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2), which are crucial in inflammatory responses .

- Enzyme Inhibition : This compound has been suggested to act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .

Research Findings

Several studies have explored the biological activity of compounds related to the target molecule:

- Anticancer Studies : A study on benzofuran derivatives demonstrated significant inhibition of human breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations .

- Anti-inflammatory Studies : Research indicated that certain benzofuran compounds could reduce inflammation markers in vitro, showcasing their potential as therapeutic agents for inflammatory diseases .

Case Study: Inhibition of IDO

A notable investigation into the IDO inhibitory activity of similar compounds revealed promising results. The compound exhibited significant IDO inhibition, leading to enhanced immune response in preclinical models. This suggests potential applications in cancer immunotherapy .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit anticancer properties. The oxadiazole ring can enhance the binding affinity to cancer-related targets, potentially leading to the development of novel anticancer agents. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The benzofuran moiety is known for its anti-inflammatory properties. Compounds with this structure have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may be beneficial in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Neuroprotective Properties

Preliminary studies suggest that compounds similar to this one may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Synthetic Routes

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step synthetic procedures that include:

- Formation of the Benzofuran Derivative : Starting from commercially available precursors, the benzofuran moiety is synthesized through cyclization reactions.

- Oxadiazole Synthesis : The oxadiazole component is formed via cyclization of appropriate hydrazones or amidoximes under acidic or basic conditions.

- Final Coupling Reaction : The benzofuran derivative is then coupled with the oxadiazole using standard coupling techniques such as EDC/NHS coupling or similar methods to form the final product.

Case Studies

Several studies have investigated derivatives of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related oxadiazole compound showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This indicates potential for further development into anticancer therapeutics .

Case Study 2: Anti-inflammatory Mechanism

Research focused on a benzofuran derivative revealed its ability to inhibit NF-kB activation in macrophages, leading to reduced expression of inflammatory cytokines. This supports the hypothesis that compounds with similar structures can be effective anti-inflammatory agents .

Comparación Con Compuestos Similares

Structural Analogues in Agrochemicals

Acetamide derivatives are widely utilized in agrochemicals. Key analogues include:

Table 1: Structural and Functional Comparison with Agrochemical Acetamides

Key Observations:

- The 1,2,4-oxadiazole and pyrazole subunits may enhance metabolic stability compared to traditional agrochemicals, as oxadiazoles are known for resistance to hydrolysis .

Antimicrobial and Antifouling Acetamides

Recent studies on 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl)acetamides (e.g., compounds 8a–8i) demonstrate broad-spectrum activity against heterotrophic bacteria and algae, attributed to their benzisothiazolyloxy and cyano-pyrazole groups .

Table 2: Bioactivity Comparison with Antimicrobial Acetamides

Key Observations:

- The target compound’s dihydrobenzofuran ring may increase lipophilicity, enhancing membrane permeability compared to benzisothiazole-based analogs .

- The 1,2,4-oxadiazole ring could act as a metal-chelating moiety, suggesting a possible enzyme-inhibition mechanism distinct from purely membrane-targeting compounds .

Hydrogen Bonding and Crystallographic Considerations

The interplay of hydrogen bonding (HB) networks in acetamide derivatives significantly impacts solubility and crystallinity. Etter’s graph set analysis () reveals that:

- Metazachlor and dimethachlor form dimeric HB motifs (R₂²(8)), stabilizing their crystalline forms .

Q & A

Q. What are the established synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether via nucleophilic substitution using chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the 1,2,4-oxadiazole ring through cyclization of amidoxime intermediates with activated carbonyl groups, often catalyzed by EDCI/HOBt .

- Step 3 : Coupling the oxadiazole moiety to the pyrazole-methyl group via reductive amination or Mitsunobu reactions . Yield optimization requires precise control of solvent polarity (e.g., DMF vs. THF) and temperature gradients (60–120°C) .

Q. How is the structural integrity of this compound validated?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns, particularly the dihydrobenzofuran methyl groups and oxadiazole-proton coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 413.86) and fragmentation patterns .

- X-ray Crystallography : Resolves stereoelectronic effects, such as the planarity of the oxadiazole ring and dihedral angles between aromatic systems .

Q. What preliminary assays are used to assess its biological activity?

- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cellular viability assays : MTT or resazurin tests in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Binding affinity studies : Surface Plasmon Resonance (SPR) with immobilized targets (e.g., EGFR) to quantify dissociation constants (KD) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability or impurities. Methodological solutions include:

- Orthogonal validation : Cross-verify results using SPR, ITC (isothermal titration calorimetry), and cellular thermal shift assays (CETSA) to confirm target engagement .

- Purity profiling : Use HPLC-MS to detect trace intermediates (e.g., uncyclized amidoximes) that may interfere with activity .

- Dose-response normalization : Standardize data using Z-factor metrics to account for plate-to-plate variability .

Q. What computational strategies optimize its pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration by analyzing logP (2.8–3.5) and polar surface area (PSA < 90 Ų) .

- QM/MM modeling : Identify metabolic soft spots (e.g., oxadiazole ring oxidation) to guide structural modifications .

- ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and hERG cardiotoxicity risks .

Q. How is synthetic scalability improved without compromising yield?

- Design of Experiments (DoE) : Apply factorial design (e.g., Taguchi methods) to optimize variables like reagent stoichiometry, solvent volume, and reaction time .

- Flow chemistry : Continuous synthesis of the oxadiazole intermediate reduces batch inconsistencies and improves safety for exothermic steps .

- Membrane separation : Purify crude products using nanofiltration to remove unreacted starting materials .

Q. What strategies elucidate structure-activity relationships (SAR) for the oxadiazole and pyrazole motifs?

- Bioisosteric replacement : Substitute the 1-methylpyrazole with 1,2,3-triazole to evaluate π-π stacking interactions .

- Fragment-based drug design (FBDD) : Synthesize truncated analogs (e.g., omitting dihydrobenzofuran) to isolate pharmacophore contributions .

- Covalent docking : Model oxadiazole interactions with catalytic cysteine residues in target proteins (e.g., BTK) .

Q. How are stability and degradation profiles characterized under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by LC-MS analysis of degradation products .

- Solid-state stability : Monitor crystallinity changes via PXRD after storage at 40°C/75% RH for 4 weeks .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using UPLC .

Methodological Challenges and Innovations

Q. What advanced techniques resolve stereochemical ambiguities in the dihydrobenzofuran moiety?

- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by correlating experimental and computed spectra .

- NOESY NMR : Detects through-space interactions between the dimethyl groups and adjacent aromatic protons .

Q. How are reaction mechanisms for oxadiazole formation validated?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated amidoximes to identify rate-determining steps .

- In situ FTIR : Monitor cyclization progress by tracking carbonyl (C=O) and nitrile (C≡N) absorbance peaks .

Q. How do researchers address reproducibility issues in bioactivity assays?

- Standardized protocols : Adopt NIH/NCATS guidelines for plate formatting and positive/negative controls .

- Automated liquid handling : Minimize pipetting errors in high-throughput screening .

Q. What emerging technologies enhance target engagement studies?

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Maps conformational changes in proteins upon compound binding .

- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution for allosteric site discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.